4-tert-Octylresorcinol
Overview
Description
Synthesis Analysis
The synthesis of 4-tert-Octylresorcinol and related compounds involves several chemical processes, highlighting the complexities and intricacies of producing such chemicals. For instance, a study described the resorcinol-templated synthesis of a cofacial terpyridine in crystalline π-stacked columns, showcasing a templated stereospecific and near-quantitative synthesis in the solid state with sensitivities to peripheral groups attached to the template (Dutta, Bučar, & MacGillivray, 2011).
Molecular Structure Analysis
The molecular structure of 4-tert-Octylresorcinol and its derivatives plays a crucial role in their chemical properties and functionalities. For example, the compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was synthesized, and its crystal structure determined by X-ray diffraction analysis reveals insights into its structural characteristics (叶姣 et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of 4-tert-Octylresorcinol are influenced by its structure. A study on copper(II)-mediated autoxidation of tert-butylresorcinols found direct oxygenation at activated positions, providing insights into the oxidative behavior and potential chemical reactions of similar compounds (Ling et al., 2003).
Physical Properties Analysis
The physical properties of 4-tert-Octylresorcinol derivatives, such as solubility, crystallinity, and thermal stability, are key to their application in various fields. Synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol indicate noncrystalline, readily soluble polymers with high thermal stability, useful for creating flexible and tough films (Hsiao, Yang, & Chen, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and potential environmental impact of 4-tert-Octylresorcinol, are significant for understanding its safe use and disposal. The transformation of 4-tert-octylphenol by UV irradiation and by an H_2O_2/UV process in aqueous solution highlights its degradation pathways and products, relevant for assessing its environmental persistence and toxicity (Mazellier & Leverd, 2003).
Scientific Research Applications
Endocrine Disruption and Allergic Immune Responses : 4-tert-Octylphenol, a related compound, is an endocrine disruptor influencing allergic immune responses. It enhances interleukin-4 production in T cells through NF-AT activation, impacting allergic reactions (Lee, Kim, & Kim, 2004).
Detection of Environmental Hazards : The compound's toxic nature at nanomolar levels is significant, especially given its wide use as an intermediate substance. Advanced methods like voltammetry on polymer/CNT coated electrodes have been developed for its detection in water (Wan, Yang, Cai, Song, & Yang, 2013).
Solid-Phase Extraction Adsorbent : Multiwalled carbon nanotubes (MWNTs) show potential as a solid-phase extraction adsorbent for 4-tert-Octylresorcinol, providing a method for detecting it in environmental water samples (Cai, Jiang, Liu, & Zhou, 2003).
Sorption and Remobilization in Aquatic Systems : Its behavior in aquatic systems, particularly in terms of sorption and desorption processes, is a crucial area of study. Understanding this helps in assessing its environmental impact (Zhou, 2006).
Sensitive and Selective Preconcentration : Modified nanoparticles have been used for the preconcentration of 4-tert-Octylresorcinol from aqueous samples, demonstrating the compound's presence and effects in various environments (Akkaya, Bozyiğit, & Bakırdere, 2019).
Effects on Male Reproductive System : It acts as a weak estrogenic substance, and studies on rats have shown its effects on the male reproductive system, including changes in hormone levels and reproductive organ weights (Hossaini, Dalgaard, Vinggaard, Pakarinen, & Larsen, 2003).
Estrogenic Activity Study : Its estrogenic activity has been evaluated using various assays, contributing to our understanding of how such chemicals can disrupt reproduction by altering steroid receptor function (Laws, Carey, Ferrell, Bodman, & Cooper, 2000).
Environmental Water Pollution and Ecotoxicity : A comprehensive review of 4-tert-Octylphenol's activities in environmental waters, its interference with endocrine systems, and related toxicities emphasizes the need for more knowledge about its endocrine activities (Olaniyan, Okoh, Mkwetshana, & Okoh, 2020).
Optical Adsorbent for Cerium(III) Detection : Its use in developing optical adsorbents for detecting and extracting cerium (Ce(III)) ions from waste effluents highlights its application in waste management and environmental protection (Awual, Yaita, & Shiwaku, 2013).
Magnetic Recovery in Water Treatment : The study of magnetic-activated carbons for the removal of 4-tert-Octylphenol and other xenoextrogen compounds from water, presenting a sustainable approach to water treatment (Borghi & Fabbri, 2014).
Safety And Hazards
4-tert-Octylresorcinol can cause skin and eye irritation . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of contact, wash with plenty of water .
Future Directions
While specific future directions for 4-tert-Octylresorcinol are not detailed in the available resources, it’s worth noting that the field of chemistry continues to evolve with the development of new methodologies and technologies. The understanding and manipulation of oxidation states in organic molecules remain pivotal to the conversion of functional groups and the synthesis of new structural motifs .
properties
IUPAC Name |
4-(2,4,4-trimethylpentan-2-yl)benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)11-7-6-10(15)8-12(11)16/h6-8,15-16H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOJNENEFSZINP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277762 | |
Record name | 4-tert-Octylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Octylresorcinol | |
CAS RN |
28122-52-3 | |
Record name | 28122-52-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-tert-Octylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-Octylresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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